S-Methyl-3-thioacetaminophen
Overview
Description
Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- is an organic compound belonging to the amide familyThis compound appears as a white, crystalline solid with a melting point of 87-88°C and is soluble in water and methanol. Acetamide-HMP is utilized in various scientific research and laboratory experiments due to its unique properties.
Mechanism of Action
Target of Action
S-Methyl-3-thioacetaminophen is a sulfur-containing organic compound that plays a pivotal role in synthetic and medicinal chemistry research
Mode of Action
It is known for its unique structural properties and the mechanistic insights it offers into sulfur-carbon bond formation processes .
Biochemical Pathways
This compound is involved in the metabolism of acetaminophen . It is formed via the thiomethyl shunt after the enterohepatic circulation . This pathway is significant in the detoxification of N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive intermediate formed predominantly via the cytochrome P450 2E1 .
Pharmacokinetics
It is known that these conjugated thiomethyl metabolites have delayed peak levels in blood and urine compared to other acetaminophen metabolites . This delay potentially extends the window of exposure assessment .
Result of Action
It is known that these thiomethyl metabolites are directly linked to napqi detoxification .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of NAPQI and its subsequent detoxification can be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and the individual’s overall health status .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
S-Methyl-3-thioacetaminophen is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
It is known that it can interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- typically involves the reaction of 4-hydroxy-3-(methylthio)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-hydroxy-3-(methylthio)aniline+acetic anhydride→Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-+acetic acid
Industrial Production Methods
In industrial settings, the production of Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as β3-adrenergic receptor agonists for treating obesity and type 2 diabetes.
Industry: Utilized in the development of pharmaceuticals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Known for its anti-arthritic properties.
N-phenyl-(2-aminothiazol-4-yl)acetamides: Exhibits β3-adrenergic receptor agonist activity.
N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides: Demonstrates anticancer activity.
Uniqueness
Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- is unique due to its specific structural features, such as the presence of a hydroxyl and methylthio group on the phenyl ring. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-hydroxy-3-methylsulfanylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDKLDWGYWQCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190833 | |
Record name | 3-Thiomethylparacetamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37398-23-5 | |
Record name | N-[4-Hydroxy-3-(methylthio)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37398-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiomethylparacetamol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037398235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thiomethylparacetamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(METHYLTHIO)ACETAMINOPHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBY89Z1CWX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-thiomethylparacetamol formed in the body?
A: 3-Thiomethylparacetamol is formed as a minor metabolite through the metabolism of both paracetamol [, ] and N-hydroxyparacetamol []. While the exact metabolic pathway is not fully elucidated in the provided abstracts, its structure suggests the involvement of pathways related to glutathione conjugation and subsequent methylation.
Q2: Does the formation of 3-thiomethylparacetamol differ between species?
A: Research indicates that 3-thiomethylparacetamol is produced in both rats and mice following administration of paracetamol or N-hydroxyparacetamol []. While the study doesn't directly compare the levels between the species, it suggests that the metabolic pathway leading to this metabolite is present in both.
Q3: Why is the study of 3-thiomethylparacetamol excretion important in the context of paracetamol metabolism?
A: Monitoring the excretion of metabolites like 3-thiomethylparacetamol can provide insights into the activity of specific metabolic pathways related to paracetamol []. This information can be valuable in understanding inter-individual variability in drug response and potential toxicity. For instance, the study found that co-administration of aspirin and caffeine with paracetamol in rats led to a marked increase in N-hydroxyphenacetin excretion, a precursor to reactive metabolites []. This highlights the complex interplay of various substances on drug metabolism.
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